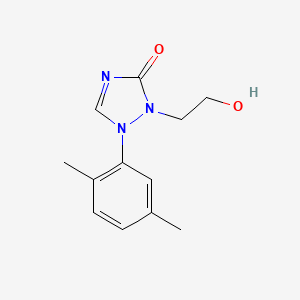
1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one, also known as DMHET, is a triazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMHET has been extensively studied for its ability to inhibit the activity of aldose reductase, an enzyme that plays a crucial role in the development of diabetic complications.
科学研究应用
1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one has been extensively studied for its potential therapeutic applications in the treatment of diabetic complications. It has been shown to inhibit the activity of aldose reductase, an enzyme that converts glucose to sorbitol in the polyol pathway. The accumulation of sorbitol in various tissues has been implicated in the development of diabetic complications such as retinopathy, neuropathy, and nephropathy. 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one has also been shown to have antioxidant and anti-inflammatory properties, which may further contribute to its therapeutic potential.
作用机制
1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one inhibits the activity of aldose reductase by binding to the enzyme's active site. This prevents the conversion of glucose to sorbitol in the polyol pathway, which in turn reduces the accumulation of sorbitol in various tissues. 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one also has antioxidant and anti-inflammatory properties, which may further contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one has been shown to reduce the accumulation of sorbitol in various tissues, which may help to prevent the development of diabetic complications. It has also been shown to have antioxidant and anti-inflammatory properties, which may help to reduce oxidative stress and inflammation in various tissues.
实验室实验的优点和局限性
One advantage of 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one is that it has been extensively studied for its potential therapeutic applications in the treatment of diabetic complications, which makes it a promising candidate for further research. However, one limitation is that its synthesis method has a relatively low yield, which may make it difficult to produce large quantities of the compound for use in experiments.
未来方向
There are several future directions for the study of 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one. One potential direction is to investigate its potential therapeutic applications in other diseases that are characterized by oxidative stress and inflammation, such as cardiovascular disease and cancer. Another potential direction is to develop more efficient synthesis methods for 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one, which would allow for larger quantities of the compound to be produced for use in experiments. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one and its effects on various tissues and organs.
合成方法
The synthesis of 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate to form 1-(2,5-dimethylphenyl)-3-ethoxycarbonyl-2-pyrazoline. This intermediate is then reacted with ethylene oxide to form 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one. The overall yield of this synthesis method is approximately 45%.
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9-3-4-10(2)11(7-9)15-8-13-12(17)14(15)5-6-16/h3-4,7-8,16H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCXJSGCHBPOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=NC(=O)N2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-[[3-Methyl-4-(1,2,4-triazol-1-yl)phenyl]methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641508.png)
![3-[[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]amino]methyl]phenol](/img/structure/B6641517.png)
![2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B6641521.png)
![[1-(1,3-Benzodioxol-4-ylmethylamino)-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641526.png)
![N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide](/img/structure/B6641533.png)
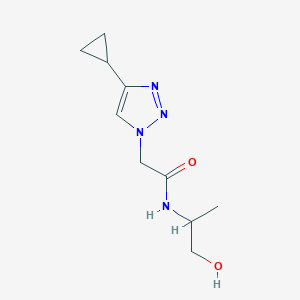
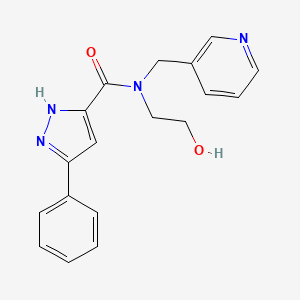
![(5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone](/img/structure/B6641557.png)
![N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide](/img/structure/B6641569.png)
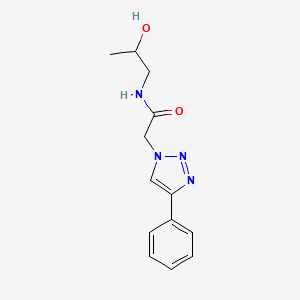
![3-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-[4-(hydroxymethyl)cyclohexyl]-1-methylurea](/img/structure/B6641575.png)
![2-[1-(2-Chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol](/img/structure/B6641583.png)
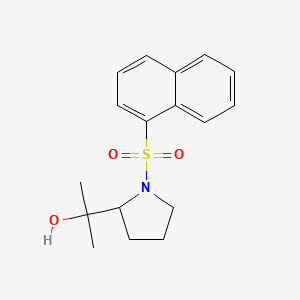
![[5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6641608.png)